2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid
Overview
Description
2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and have been widely studied for their potential applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, features a tetrazole ring attached to a 3-methylphenyl group and a propanoic acid moiety, making it a unique structure with potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting the tetrazole derivative with a thiol compound.
Introduction of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound may be explored for its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid depends on its specific application. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of various biochemical pathways. The exact mechanism can vary based on the specific context and requires further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}acetic acid
- 2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}butanoic acid
- 2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}pentanoic acid
Uniqueness
2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid is unique due to its specific combination of a tetrazole ring, a 3-methylphenyl group, and a propanoic acid moiety. This unique structure imparts specific chemical and biological properties that can be leveraged for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-7-4-3-5-9(6-7)15-11(12-13-14-15)18-8(2)10(16)17/h3-6,8H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXDTLGLJWDPFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586156 | |
Record name | 2-{[1-(3-Methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917217-91-5 | |
Record name | 2-{[1-(3-Methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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